molecular formula C17H18BrN3O2S B2750013 5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097891-32-0

5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2750013
CAS No.: 2097891-32-0
M. Wt: 408.31
InChI Key: JZDRTZADCSKBPH-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and an ether linkage to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. The key steps include:

    Formation of the Pyrrolidine Intermediate: This involves the reaction of 2-(ethylsulfanyl)benzoyl chloride with pyrrolidine under basic conditions to form the corresponding pyrrolidine derivative.

    Coupling Reaction: The pyrrolidine intermediate is then coupled with 5-bromopyrimidine in the presence of a suitable base and solvent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, and the pyrrolidine ring can undergo reduction to form different derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

    Substitution: Various substituted pyrimidines.

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(pyrrolidin-3-yloxy)pyrimidine: Similar structure but lacks the ethylsulfanylbenzoyl group.

    5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Similar but without the ethylsulfanyl substitution.

Uniqueness

The presence of the ethylsulfanylbenzoyl group in 5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c1-2-24-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)23-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDRTZADCSKBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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